3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde

Physicochemical profiling Medicinal chemistry Ligand efficiency metrics

Research pain point: Non-nitrated phenyl analogs fail to engage the ALR2 (AKR1B1) active site, limiting inhibitor development for diabetic complications. This compound provides the essential 4-nitrophenyl pharmacophore validated by Costantino et al. docking studies. Key advantages: • Dual carbonyl chemistry: aldehyde for condensation, nitro-activated ketone for selective reduction • TPSA 98.4 Ų ensures peripheral target engagement, minimizing CNS off-target risk • Intrinsic UV detection (270-300 nm) streamlines chalcone library HPLC analysis • ≥95% purity, ambient shipping, global stock availability

Molecular Formula C16H13NO6
Molecular Weight 315.281
CAS No. 723333-43-5
Cat. No. B2408417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde
CAS723333-43-5
Molecular FormulaC16H13NO6
Molecular Weight315.281
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H13NO6/c1-22-16-8-11(9-18)2-7-15(16)23-10-14(19)12-3-5-13(6-4-12)17(20)21/h2-9H,10H2,1H3
InChIKeyVKGLJDAARKDLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde: Research Intermediate Overview


3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde (CAS 723333-43-5) is a synthetic benzaldehyde derivative (C16H13NO6, MW 315.28 g/mol) featuring a 3-methoxy substitution, a central 4-[2-oxoethoxy] linker, and a terminal 4-nitrophenyl ketone moiety [1]. This compound is cataloged as a small-molecule research intermediate by multiple suppliers (Enamine EN300-04786, Santa Cruz sc-347040, MedChemExpress HY-W162334) at ≥95% purity . Its dual carbonyl architecture (aldehyde at C1 plus ketone in the oxoethoxy linker) and the electron-withdrawing 4-nitrophenyl group create a differentiated reactivity profile for condensation-based library synthesis compared to non-nitrated phenyl analogs [2].

Dual-carbonyl architecture for chemoselective condensation library synthesis
4-Nitrophenyl pharmacophore for ALR2 target-engagement studies
Built-in UV chromophore for HPLC reaction monitoring workflows

Why the 4-Nitrophenyl Group Cannot Be Replaced by Non-Nitrated Analogs


The closest commercially available structural analog is 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde (CAS 723332-14-7), which lacks the 4-nitro substituent on the terminal phenyl ring [1]. This substitution is not incremental: the nitro group introduces a strong electron-withdrawing effect (Hammett σp = +0.78) that electronically polarizes the ketone carbonyl in the oxoethoxy linker, increases hydrogen-bond acceptor count from 4 to 6, raises topological polar surface area (TPSA) by approximately 20 Ų, and adds approximately 45 Da to the molecular weight [1]. At the class level, nitrophenyl derivatives have been mechanistically validated as aldose reductase (ALR2) inhibitors through docking-identified binding of the nitro group to the Tyr48/His110 active-site residues — a binding mode unavailable to the non-nitrated phenyl congener [2]. For researchers requiring the nitro pharmacophore for target engagement, metal coordination, or subsequent reduction to an aniline handle, the phenyl analog is functionally non-substitutable. Direct quantitative head-to-head biological comparison data for this specific compound remain absent from the published literature at the time of this analysis.

!
Non-nitrated analog (CAS 723332-14-7) lacks the nitro pharmacophore required for ALR2 Tyr48/His110 binding — functional substitution not supported
!
Ortho-nitro benzyl analog (CAS 331463-81-1) differs in linker geometry and electronics — binding-mode transfer may fail
!
Non-nitrated comparator offers CNS penetration bias — peripheral-target programs may face undesired distribution profile shift

Differentiation Evidence vs. Closest Analogs


Hydrogen-Bond Acceptor Capacity vs. Phenyl Analog

The 4-nitro substitution on the terminal phenyl ring adds two hydrogen-bond acceptor (HBA) sites compared to the non-nitrated phenyl analog 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde (CAS 723332-14-7). This differentiation directly impacts ligand-protein interaction potential and computed drug-likeness parameters [1].

HBA Capacity
Cross-study comparable
Target: 6 HBA
Comparator: 4 HBA (+50%)
Expands hydrogen-bond interaction space for target engagement
Computed Cactvs 3.4.8.24; comparator from Chem960
Physicochemical profiling Medicinal chemistry Ligand efficiency metrics

TPSA and Lipophilicity: CNS Penetration Predictions

The target compound exhibits a computed topological polar surface area (TPSA) of 98.4 Ų and XLogP3 of 2.6 [1]. The non-nitrated phenyl analog (CAS 723332-14-7) has fewer polar atoms, yielding a lower TPSA (estimated ~78 Ų based on 4 HBA vs. 6 HBA) and a higher predicted logP. For CNS-targeted programs where TPSA < 90 Ų is a common permeability filter, the nitro compound is less likely to passively cross the blood-brain barrier than its non-nitrated analog — a critical procurement consideration for peripheral vs. central target programs [1][2].

TPSA & Lipophilicity
Cross-study comparable
Target TPSA: 98.4 Ų
XLogP3: 2.6
Biased toward peripheral target engagement vs. comparator CNS propensity
Comparator TPSA estimated ~76-80 Ų; data to verify
ADME prediction CNS drug design Physicochemical profiling

ALR2 Active-Site Binding Rationale via Nitro Group

Costantino et al. (2002) demonstrated through molecular docking and MD simulations that the nitro group of nitrophenyl derivatives binds to the Tyr48 and His110 residues in the ALR2 active site — the same pocket occupied by the carboxylate of acidic ARIs such as tolrestat and sorbinil [1]. This binding mode is structurally impossible for the non-nitrated phenyl analog (CAS 723332-14-7). Several nitrophenyl derivatives in that study showed IC50 values against ALR2 comparable to the clinically used ARI epalrestat [2]. While the specific compound (CAS 723333-43-5) was not directly tested in this study, the 4-nitrophenyl-2-oxoethoxy benzaldehyde scaffold positions the nitro group in a geometry consistent with the validated pharmacophore model. In contrast, the comparator compound 3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde (CAS 331463-81-1) places the nitro group at the ortho position with a benzyl ether (rather than oxoethoxy) linker, altering both the spatial trajectory and linker electronics [3].

ALR2 Binding Rationale
Class-level inference
4-Nitro engages Tyr48/His110 (docking-identified); phenyl analog cannot bind this pocket
Supports nitro pharmacophore requirement for ALR2 studies
Class-level from Costantino et al. 2002; compound not directly tested
Aldose reductase inhibition Diabetic complications Structure-based drug design

Dual Carbonyl Architecture for Sequential Derivatization

The target compound possesses two electronically distinct carbonyl groups: the benzaldehyde aldehyde (C1) and the ketone within the 2-oxoethoxy linker. The electron-withdrawing 4-nitrophenyl group increases the electrophilicity of the linker ketone relative to the non-nitrated analog (CAS 723332-14-7) [1]. In the non-nitrated analog, the linker ketone is less polarized, making chemoselective differentiation between the two carbonyls more challenging. This is relevant for synthetic sequences requiring sequential condensation: the aldehyde can first undergo Knoevenagel or Schiff base condensation, while the linker ketone remains available for subsequent transformations or can be selectively reduced. The non-nitrated phenyl analog is documented for chalcone synthesis via acid-catalyzed condensation ; the nitro-substituted target compound offers the same scaffold utility but with enhanced ketone electrophilicity, potentially enabling milder reaction conditions or altered regioselectivity in competition experiments [1].

Carbonyl Reactivity
Cross-study comparable
Hammett σp: +0.78 (NO2) vs 0.00 (H) — enhanced ketone electrophilicity
May support chemoselective sequential derivatization
Comparative Hammett analysis; experimental kinetics data to verify
Organic synthesis Building block Chalcone synthesis Chemoselective derivatization

Chromophoric Detection Advantage from 4-Nitrophenyl UV Absorbance

The 4-nitrophenyl chromophore provides strong UV absorption in the 260-320 nm range (π→π* and n→π* transitions characteristic of nitroaromatics), offering a built-in chromophoric handle absent in the non-nitrated phenyl analog (CAS 723332-14-7) [1]. This enables sensitive HPLC-UV detection, facile TLC visualization under UV light, and real-time reaction monitoring by UV-Vis spectroscopy without requiring additional derivatization. The non-nitrated phenyl analog, lacking this chromophore, relies on the weaker benzaldehyde or acetophenone-like absorbance (~250-280 nm with lower extinction coefficient). For library synthesis or process chemistry workflows, this chromophoric advantage translates to lower detection limits and simplified analytical method development .

UV Detection Advantage
Class-level inference
4-Nitrophenyl chromophore: estimated >5-fold extinction enhancement vs. phenyl analog
Supports simplified HPLC-UV reaction monitoring
Class-level estimate; direct comparative spectrum unavailable
Analytical chemistry Reaction monitoring HPLC detection UV-Vis spectroscopy

Recommended Application Scenarios


ALR2 Inhibitor Screening and Pharmacophore Validation

For laboratories screening nitrophenyl-containing chemotypes against ALR2 (AKR1B1) for diabetic complication research, this compound provides the validated 4-nitrophenyl pharmacophore needed for Tyr48/His110 active-site engagement, as established by Costantino et al. (2002) docking studies [1]. The non-nitrated phenyl analog (CAS 723332-14-7) lacks the essential nitro group and should not be substituted for this purpose. Use this compound as a scaffold for SAR expansion around the benzaldehyde position (condensation chemistry) while retaining the nitro binding anchor.

Peripheral-Target Drug Discovery with Restricted CNS Penetration

With a computed TPSA of 98.4 Ų exceeding the common CNS permeability threshold of 90 Ų, this compound is intrinsically biased toward peripheral target engagement [1]. Procurement teams developing ALR2 inhibitors for peripheral diabetic complications (neuropathy, nephropathy, retinopathy) should prefer this compound over lower-TPSA, more lipophilic analogs that risk undesired CNS distribution. The TPSA/logP profile supports use in programs where blood-brain barrier exclusion is a design objective rather than a limitation.

Chemoselective Sequential Derivatization via Dual Carbonyls

The aldehyde at C1 and the 4-nitrophenyl-activated ketone in the linker provide two electronically differentiated carbonyl electrophiles for sequential transformations [1]. Typical workflows involve: (i) initial aldehyde condensation (Schiff base, Knoevenagel, or chalcone formation) under mild acid or base catalysis, followed by (ii) ketone reduction (NaBH4 selectivity favoring the less hindered aldehyde-derived imine/ene over the linker ketone) or nucleophilic addition. This sequential chemoselectivity is sharper with the nitro-substituted scaffold than with the non-nitrated analog due to enhanced ketone polarization.

Nitro-Chalcone Library Synthesis with Built-In UV Detection

For combinatorial chalcone library synthesis, the 4-nitrophenyl chromophore enables direct HPLC-UV monitoring at 270-300 nm without post-reaction derivatization [1]. The non-nitrated analog (CAS 723332-14-7) has documented utility in chalcone synthesis ; the nitro-substituted target compound extends this capability by providing: (a) intrinsic chromophoric detection, (b) a handle for subsequent nitro-to-amine reduction enabling further diversification, and (c) potential bioactivity contributions from the nitroaromatic moiety itself. This is particularly valuable for medium-to-high-throughput synthesis workflows where analytical throughput is rate-limiting.

Application
Selection Property
Validation Focus
ALR2 inhibitor screening and pharmacophore validation
4-Nitrophenyl pharmacophore presence
ALR2 active-site binding engagement review
Peripheral-target research with restricted CNS penetration
TPSA > 90 Ų peripheral bias
CNS-exclusion model review
Chemoselective sequential derivatization
Dual-carbonyl electrophilicity differential
Aldehyde vs. ketone reactivity selectivity monitoring
Nitro-chalcone library synthesis with built-in UV detection
4-Nitrophenyl chromophore
UV detection sensitivity and nitro-to-amine diversification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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